molecular formula C12H21NO3 B2973878 Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1955492-98-4

Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2973878
CAS No.: 1955492-98-4
M. Wt: 227.304
InChI Key: HGNCHMUMZPIMGE-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a nitrogen-containing ring and a hydroxy-substituted carbon ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce different spirocyclic derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its unique structure may interact with biological targets in novel ways, providing insights into new therapeutic approaches .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics, such as increased stability or specific interactions with other materials .

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the spirocyclic structure play key roles in these interactions, potentially affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific combination of a hydroxy group and a spirocyclic nitrogen-containing ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-5-9(14)12(13)6-4-7-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNCHMUMZPIMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955492-98-4
Record name tert-butyl 8-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
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